REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[CH:4]=[CH:5][C:6]([OH:12])=[C:7]([CH:11]=1)[C:8]([OH:10])=[O:9].[CH3:13]O>>[NH2:2][C:3]1[CH:4]=[CH:5][C:6]([OH:12])=[C:7]([CH:11]=1)[C:8]([O:10][CH3:13])=[O:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C(=O)O)C1)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at (RT, 16 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at RT
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
(reflux, 24 h)
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with EtOAc (50 mL)
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=C(C(=O)OC)C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.72 g | |
YIELD: PERCENTYIELD | 78.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |